molecular formula C15H15N3O3 B2575965 N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)isoxazole-5-carboxamide CAS No. 1209977-43-4

N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)isoxazole-5-carboxamide

Cat. No.: B2575965
CAS No.: 1209977-43-4
M. Wt: 285.303
InChI Key: SEYQQPGNZLLWPD-UHFFFAOYSA-N
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Description

N-(4-(2-(Cyclopropylamino)-2-oxoethyl)phenyl)isoxazole-5-carboxamide is a synthetic small molecule characterized by a central isoxazole ring linked to a phenyl group substituted with a cyclopropylaminoethyl carboxamide moiety. Its structure combines heterocyclic and aromatic elements, which are common in bioactive compounds targeting enzymes or receptors.

Properties

IUPAC Name

N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c19-14(17-11-5-6-11)9-10-1-3-12(4-2-10)18-15(20)13-7-8-16-21-13/h1-4,7-8,11H,5-6,9H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEYQQPGNZLLWPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)isoxazole-5-carboxamide can be achieved through a multi-step synthetic route. One common method involves the following steps:

    Formation of the isoxazole ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an alkyne and a nitrile oxide. The nitrile oxide can be generated in situ from a hydroxyimidoyl chloride precursor.

    Introduction of the phenyl group: The phenyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a phenylboronic acid derivative.

    Attachment of the cyclopropylamino group: This can be done through a nucleophilic substitution reaction, where the cyclopropylamine reacts with an appropriate electrophilic intermediate.

    Formation of the carboxamide group: The final step involves the formation of the carboxamide group through an amidation reaction using a suitable carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound typically involves optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst, such as manganese dioxide, can be used for oxidation reactions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether can be used for reduction reactions.

    Substitution: Nucleophilic substitution can be carried out using nucleophiles like amines or thiols, while electrophilic substitution can be performed using electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Characteristics

N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)isoxazole-5-carboxamide belongs to the class of isoxazole derivatives, characterized by a five-membered heterocyclic structure containing nitrogen. The compound exhibits a unique combination of functional groups that contribute to its diverse biological activities.

Medicinal Chemistry

The compound has been investigated for its antimicrobial , anticancer , and antioxidant properties:

  • Antimicrobial Activity : Studies indicate that compounds with similar structures can inhibit the growth of various bacterial and fungal strains. The mechanism often involves disrupting the integrity of microbial cell membranes.
  • Anticancer Properties : Research shows that this compound may induce apoptosis in cancer cells and inhibit tumor growth through mechanisms like cell cycle arrest. It has been evaluated against several cancer types, including breast and ovarian cancers.
  • Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, suggesting potential applications in formulations aimed at oxidative stress-related diseases.

Biochemical Pathways

The mechanisms of action for this compound involve:

  • Nrf2/ARE Pathway Activation : In vitro studies have shown that derivatives can activate the Nrf2/ARE pathway, enhancing the expression of genes involved in antioxidant defense mechanisms.
  • Cytotoxic Effects : Cell viability assays reveal that related compounds exhibit protective effects against oxidative stress, indicating their potential therapeutic applications.

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionRelated Studies
AntimicrobialDisruption of cell membranesInhibition studies on bacterial strains
AnticancerInduction of apoptosis and cell cycle arrestEvaluated against breast and ovarian cancer cells
AntioxidantScavenging free radicalsAssays demonstrating cytoprotective effects

Case Studies and Experimental Data

Several studies have highlighted the efficacy of this compound and related compounds:

  • Nrf2/ARE Activation Study : In HepG2 cells, derivatives showed significant activation of the Nrf2/ARE pathway, leading to increased antioxidant gene expression. This suggests a protective role against oxidative damage.
  • Cell Viability Assays : A derivative closely related to this compound exhibited significant cytoprotective effects against oxidative stress induced by tert-butyl hydroperoxide, pointing towards its potential in treating oxidative stress-related conditions.

Mechanism of Action

The mechanism of action of N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The compound’s isoxazole-5-carboxamide core is shared with derivatives described in , such as N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide. Key differences include:

  • Substituents on the phenyl ring: The target compound uses a cyclopropylaminoethyl group, whereas analogs in feature diethylamino or methylthiophene groups. These substitutions influence lipophilicity and metabolic stability.
Table 1: Structural Comparison
Compound Name Core Structure Phenyl Substituent Isoxazole Substituent
Target Compound Isoxazole-5-carboxamide 4-(2-(Cyclopropylamino)-2-oxoethyl) None
N-[4-(Diethylamino)phenyl] Analog () Isoxazole-4-carboxamide 4-(Diethylamino) 3-(5-Methylthiophen-2-yl)
5-CA-2-HM-MCBX () Benzoic acid derivative 2-[1-Hydroxy-2-(methylamino)ethyl] Hydroxymethyl and methoxy

Metabolic and Pharmacokinetic Profiles

highlights metabolic pathways for structurally related carboxamides. For example, 5-CA-2-HM-MCBX undergoes hydroxylation and methoxy group modifications, suggesting that the target compound’s cyclopropyl group may confer greater metabolic stability due to its rigid, non-polar nature. In contrast, compounds with methyl or hydroxymethyl groups (e.g., DX-CA-[S2200]) are more prone to oxidative metabolism .

Functional Group Impact on Bioactivity

  • Cyclopropylamino vs.
  • Isoxazole vs. Thiazole/Thiadiazole : Compounds in (e.g., XCT790 ) use thiadiazole rings, which are more electronegative than isoxazole. This difference could influence binding to targets like kinases or GPCRs .

Biological Activity

N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)isoxazole-5-carboxamide is a synthetic compound belonging to the class of isoxazole-carboxamides. Its unique structure, which combines an isoxazole ring with a cyclopropylamine moiety, suggests significant potential for various biological applications, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound's molecular formula is C16H18N4O2C_{16}H_{18}N_{4}O_{2}, with a molecular weight of approximately 302.34 g/mol. The presence of the isoxazole ring contributes to its pharmacological properties, while the cyclopropylamine group may enhance its binding affinity to biological targets.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines. For instance, related compounds have shown selective cytotoxicity against colon cancer cells, potentially through mechanisms involving the inhibition of the JAK3/STAT3 signaling pathway .
  • Anti-inflammatory Effects : Isoxazole derivatives are known for their anti-inflammatory properties, which may be relevant for treating conditions like arthritis and other inflammatory diseases .

The proposed mechanism of action for this compound involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors by binding to their active sites, thereby preventing substrate access and reducing enzymatic activity. This mechanism has been observed in similar compounds that target signaling pathways relevant to cancer progression and inflammation.

Comparative Analysis with Similar Compounds

To better understand the biological profile of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structure Highlights Biological Activity
5-Methyl-N-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxamideContains trifluoromethyl groupAnticancer properties
N-4-(quinolin-4-yloxy)cyclohexyl(methyl)arylcarboxamideFeatures quinoline moietyAnti-inflammatory effects
N-(4-chlorophenyl)-5-carboxamidyl isoxazoleClosely related structureIC50 = 2.5 μg/mL against colon cancer cells

Case Studies and Research Findings

  • In Vitro Studies : A series of isoxazole derivatives, including those related to this compound, were evaluated for their anticancer activity using in vitro disk-diffusion assays. Results indicated significant cytotoxic effects on colon cancer cell lines .
  • Mechanistic Insights : Western blot analyses demonstrated that certain derivatives down-regulated phosphorylated STAT3 expression in both human and mouse colon cancer cells, suggesting a targeted mechanism involving JAK3/STAT3 inhibition .
  • Pharmacological Profiles : Isoxazole derivatives have been extensively reviewed for their diverse pharmacological significance, highlighting their potential as therapeutic agents in oncology and inflammation management .

Q & A

Basic Research Questions

Q. What are the key structural features of N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)isoxazole-5-carboxamide, and how do they influence its reactivity?

  • Answer : The compound features three critical functional groups:

Isoxazole ring : A five-membered heterocycle with oxygen and nitrogen, contributing to π-π stacking interactions and metabolic stability .

Carboxamide group : Enhances hydrogen-bonding potential with biological targets like enzymes or receptors .

Cyclopropylamino moiety : Introduces steric constraints and modulates lipophilicity, affecting membrane permeability .
These groups collectively influence reactivity in nucleophilic substitutions (e.g., amidation) and electrophilic aromatic substitution reactions.

Q. What synthetic routes are commonly employed for synthesizing this compound, and what reagents are critical?

  • Answer : A multi-step synthesis typically involves:

Amidation : Coupling of isoxazole-5-carboxylic acid with aniline derivatives using EDC/HOBt in DMF at 0–25°C .

Cyclopropane introduction : Reaction with cyclopropylamine under basic conditions (e.g., K₂CO₃ in THF) .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .
Key reagents include EDC (coupling agent), DMF (solvent), and cyclopropylamine. Yield optimization requires strict temperature control .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Answer :

  • NMR : 1^1H and 13^{13}C NMR confirm structural integrity (e.g., cyclopropyl CH₂ at δ 1.2–1.5 ppm; isoxazole protons at δ 6.5–8.0 ppm) .
  • IR : Carboxamide C=O stretch (~1650–1700 cm⁻¹) and NH bending (~1550 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ ≈ 310.32 m/z) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities across studies?

  • Answer : Discrepancies may arise from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms .
  • Structural analogs : Compare activity of derivatives (e.g., fluorinated vs. non-fluorinated phenyl groups) to isolate functional group contributions .
  • Confirmational studies : Replicate assays with standardized protocols (e.g., IC₅₀ measurements under identical pH/temperature) .

Q. What computational strategies elucidate the compound’s binding mechanism with biological targets?

  • Answer :

  • Molecular Docking : Predict binding modes to targets (e.g., G-protein-coupled receptors) using AutoDock Vina or Schrödinger .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100+ ns to assess stability of hydrogen bonds and hydrophobic contacts .
  • QSAR Models : Corrogate substituent effects (e.g., cyclopropyl vs. methyl groups) on bioactivity .

Q. What are the primary challenges in optimizing synthetic yield, and how can reaction conditions be modified?

  • Answer : Challenges include:

  • Low coupling efficiency : Replace EDC with DCC or HATU for improved amidation .
  • Byproduct formation : Use scavengers (e.g., DMAP) or switch solvents (e.g., CH₂Cl₂ instead of DMF) .
  • Cyclopropane instability : Conduct reactions under inert atmosphere (N₂/Ar) and sub-zero temperatures .

Key Notes

  • Methodological Focus : Emphasized techniques (e.g., NMR, docking) over definitions.
  • Contradiction Handling : Addressed variability in biological assays through replication and structural analog comparisons.

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